2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoicacid
Description
2-{4-[(2-Phenylethyl)carbamoyl]phenoxy}propanoic acid is a synthetic compound belonging to the phenylpropanoic acid class, characterized by a phenoxypropanoic acid backbone substituted with a phenylethyl carbamoyl group at the para position of the phenyl ring. This structural configuration imparts unique physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(18(21)22)23-16-9-7-15(8-10-16)17(20)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORGRYSHFBUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzoic acid with 2-bromoethylbenzene in the presence of a base such as potassium carbonate. This results in the formation of 4-(2-phenylethyl)phenol.
Carbamoylation: The phenoxy intermediate is then reacted with an isocyanate derivative, such as phenylethyl isocyanate, to introduce the carbamoyl group, forming 4-[(2-phenylethyl)carbamoyl]phenol.
Esterification: The final step involves the esterification of the carbamoyl phenol with 2-bromopropanoic acid under basic conditions to yield 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.
Comparison with Similar Compounds
Key Differences :
- Functional groups: Herbicides incorporate halogenated heterocycles (e.g., pyridinyl, quinoxalinyl) for plant acetyl-CoA carboxylase inhibition, whereas the target compound’s carbamoyl group suggests receptor-binding specificity in mammalian systems.
- Esterification : Herbicides often use ethyl esters to enhance bioavailability in plants, unlike the free carboxylic acid form of the target compound .
Anti-Inflammatory Phenylpropanoic Acids
Loxoprofen (2-[4-(2-oxocyclopentylmethyl)phenyl]propanoic acid) and related NSAIDs highlight structural parallels but divergent therapeutic targets:
Structural Insights :
- The carbamoyl group in the target compound may enable hydrogen bonding with nuclear receptors (e.g., PPAR-α), contrasting with loxoprofen’s cyclooxygenase inhibition via hydrophobic interactions .
Biological Activity
The compound 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid is a derivative of phenoxypropanoic acids, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid can be represented as follows:
This structure includes a phenoxy group and a carbamoyl moiety, contributing to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory effects
- Antioxidant properties
- Acetylcholinesterase inhibition
1. Anti-inflammatory Effects
Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, the inhibition of the NF-κB pathway has been documented in related compounds, suggesting potential for therapeutic use in inflammatory disorders .
2. Acetylcholinesterase Inhibition
The carbamoyl moiety is associated with acetylcholinesterase (AChE) inhibition, which is significant for treating neurodegenerative diseases such as Alzheimer's. Research on related carbamate derivatives indicates that they can effectively inhibit AChE with varying potency, suggesting that 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid may also possess this activity .
The mechanisms through which 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid exerts its effects include:
- Inhibition of pro-inflammatory mediators : By blocking pathways such as NF-κB and caspase-1, the compound may reduce inflammation and tissue damage.
- Interaction with cholinergic receptors : The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling.
Study 1: Inhibition of Inflammatory Cytokines
A study investigating phenoxypropanoic acid derivatives found that certain compounds significantly reduced the expression of inflammatory cytokines in vitro. The results indicated that these compounds could downregulate TNF-alpha and IL-6 levels in human mast cells .
Study 2: Neuroprotective Effects
In a model assessing neuroprotective properties, related carbamate compounds demonstrated significant AChE inhibition with IC50 values ranging from 1.60 to 311 µM. This suggests that 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid may have similar efficacy .
Data Table: Biological Activities and IC50 Values
| Activity | Compound | IC50 Value (µM) |
|---|---|---|
| AChE Inhibition | O-{4-Chloro-2-(4-chlorophenyl)carbamoyl}phenyl dimethylcarbamothioate | 38.98 |
| BChE Inhibition | 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | 1.60 |
| Anti-inflammatory (TNF-alpha) | Phenoxypropanoic acid derivative | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-[(2-phenylethyl)carbamoyl]phenoxy}propanoic acid, and how is its structural integrity validated?
- Methodological Answer : The compound can be synthesized via carbamate formation between 2-phenylethylamine and a phenoxypropanoic acid derivative. Key steps include coupling reactions (e.g., EDC/HOBt-mediated amidation) and purification via column chromatography. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Analogous protocols for phenoxypropanoic acid derivatives are documented in PubChem and EPA DSSTox entries .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., cyclooxygenase or kinase inhibition) due to the compound’s structural similarity to bioactive propanoic acid derivatives. Fluorescence polarization or calorimetry can quantify binding affinity. Cell-based assays (e.g., cytotoxicity in cancer lines) should use standardized protocols with positive controls (e.g., doxorubicin) and solvent-matched blanks. Related methodologies are described for analogous compounds in pharmacological studies .
Advanced Research Questions
Q. How can researchers address poor aqueous solubility during in vivo testing?
- Methodological Answer : Solubility challenges may arise from the compound’s hydrophobic aromatic groups. Strategies include:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to prepare stock solutions.
- Nanoformulations : Develop liposomal encapsulation or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
- Prodrug derivatization : Introduce ionizable groups (e.g., ester or phosphate) to improve hydrophilicity.
These approaches are validated in studies on structurally related propanoic acid derivatives .
Q. How should contradictory data between in vitro cytotoxicity and in vivo toxicity profiles be resolved?
- Methodological Answer : Discrepancies may stem from metabolic activation, tissue-specific accumulation, or off-target effects. Follow these steps:
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes.
- Toxicokinetic studies : Measure plasma and tissue concentrations over time to correlate exposure with adverse effects.
- Route-specific exposure assessment : Compare oral, dermal, and intravenous administration to assess absorption risks, as dermal uptake is documented for carbamoyl-containing analogs .
Q. What structural modifications can improve selectivity in kinase inhibition assays?
- Methodological Answer : Off-target effects often arise from the carbamoyl-phenoxy moiety’s promiscuity. Modifications include:
- Bioisosteric replacement : Substitute the carbamoyl group with sulfonamide or urea to alter hydrogen-bonding patterns.
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) on the phenoxy ring to block non-specific interactions.
- Chiral optimization : Test enantiomers separately, as R/S-configuration impacts target binding (e.g., fluazifop-P’s enantiomer-specific activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
